molecular formula C12H20ClN3O2 B1432995 N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1421601-19-5

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B1432995
CAS No.: 1421601-19-5
M. Wt: 273.76 g/mol
InChI Key: DVJUQTVFUNQWIX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's Chemical Abstracts Service registry number 1421601-19-5 provides unique identification within chemical databases. The molecular formula C12H19N3O2·HCl indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one hydrogen chloride molecule forming the salt.

The structural elucidation reveals a molecular weight of 273.76 grams per mole for the hydrochloride salt, while the free base exhibits a molecular weight of 237.30 grams per mole. The compound's simplified molecular-input line-entry system representation reads as CCC1=CN=C(O1)CN(C2CCNC2)C(=O)C, which systematically describes the connectivity of atoms within the molecular framework. The International Chemical Identifier provides additional structural specification: InChI=1S/C12H19N3O2/c1-3-11-7-14-12(17-11)8-15(9(2)16)10-4-5-13-6-10/h7,10,13H,3-6,8H2,1-2H3, offering a standardized method for representing the compound's three-dimensional structure.

The structural architecture demonstrates remarkable complexity through its integration of multiple heterocyclic systems. The ethyl substituent at the 5-position of the oxazole ring contributes to enhanced lipophilicity characteristics, while the pyrrolidine moiety introduces conformational flexibility and hydrogen-bonding capabilities that significantly influence the compound's overall molecular behavior. The predicted collision cross section data reveals distinct values for various molecular adducts, with the protonated molecular ion [M+H]+ exhibiting a collision cross section of 156.5 Ų, providing crucial information for mass spectrometric identification and analysis.

Molecular Property Value Significance
Molecular Formula (HCl salt) C12H19N3O2·HCl Complete compositional analysis
Molecular Weight (HCl salt) 273.76 g/mol Precise mass determination
Molecular Weight (free base) 237.30 g/mol Base compound mass
Chemical Abstracts Service Number 1421601-19-5 Unique registry identification
Collision Cross Section [M+H]+ 156.5 Ų Mass spectrometric characterization

Heterocyclic Core Architecture: Oxazole-Pyrrolidine-Acetamide Hybrid System

The heterocyclic core architecture of this compound represents a sophisticated fusion of three distinct structural elements that collectively contribute to the compound's unique chemical and physical properties. The oxazole component constitutes a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms positioned in a 1,3-relationship, which imparts specific electronic characteristics and reactivity patterns to the overall molecular framework.

The oxazole ring system exhibits weakly basic properties, with basicity characteristics that align with those observed in related azole compounds. The presence of the ethyl substituent at the 5-position of the oxazole ring significantly influences the electronic distribution within the heterocycle, enhancing lipophilic interactions while maintaining the aromatic character essential for molecular recognition processes. The oxazole moiety demonstrates thermal stability and resistance to oxidation, properties that distinguish it from more reactive heterocyclic systems.

The pyrrolidine component introduces a saturated five-membered nitrogen-containing heterocycle that serves as a crucial structural element for enhancing three-dimensional molecular complexity. As a cyclic secondary amine, pyrrolidine contributes significantly to the compound's basicity and hydrogen-bonding capabilities. The pyrrolidine ring exhibits a characteristic phenomenon known as pseudorotation, which allows for dynamic conformational changes that can influence molecular recognition and binding interactions. The sp³-hybridization of the pyrrolidine carbons provides opportunities for efficient pharmacophore space exploration, contributing to the compound's potential biological activity profiles.

The acetamide linkage serves as the central connecting element that bridges the oxazole and pyrrolidine components, creating a unified molecular entity with enhanced structural diversity. The acetamide functionality introduces additional hydrogen-bonding capabilities through its carbonyl oxygen and provides a platform for further chemical modifications. The amide bond exhibits partial double-bond character due to resonance effects, which restricts rotation around the carbon-nitrogen bond and influences the overall conformational preferences of the molecule.

Heterocyclic Component Ring Size Heteroatoms Hybridization Key Properties
Oxazole 5-membered N, O (positions 1,3) sp² Aromatic, weakly basic, thermally stable
Pyrrolidine 5-membered N (position 1) sp³ Saturated, basic, conformationally flexible
Acetamide Linear N, O sp² (C=O), sp³ (N) Hydrogen bonding, resonance stabilization

Historical Context in Heterocyclic Chemistry Research

The historical development of heterocyclic chemistry research provides essential context for understanding the significance of this compound within the broader landscape of organic chemical science. The oxazole component of this compound traces its origins to the pioneering work of Arthur Rudolf Hantzsch, who introduced the generic term "oxazole" in 1887 to describe substances containing the characteristic five-membered ring with oxygen and nitrogen atoms. This nomenclatural contribution established the foundation for systematic study of this important class of heterocyclic compounds.

The actual synthesis of the parent oxazole compound remained elusive for more than six decades following Hantzsch's initial classification. It was not until 1949 that John Warcup Cornforth successfully synthesized oxazole itself, driven by the contemporary belief that penicillin contained an oxazole ring structure. This breakthrough synthesis opened new avenues for research into oxazole chemistry and established methodological approaches that continue to influence modern synthetic strategies.

The pyrrolidine component has an equally rich historical background in heterocyclic chemistry research. Industrial production methods for pyrrolidine were developed through systematic investigation of catalytic processes involving 1,4-butanediol and ammonia under specific temperature and pressure conditions. The recognition of pyrrolidine as a versatile building block in pharmaceutical chemistry has led to extensive research into its derivatives and applications in drug discovery programs.

The convergence of oxazole and pyrrolidine chemistry in hybrid systems represents a more recent development in heterocyclic research, reflecting advances in synthetic methodology and a deeper understanding of structure-activity relationships. The development of compounds like this compound demonstrates the evolution of heterocyclic chemistry from simple ring systems to complex multi-heterocyclic architectures designed for specific applications.

The historical progression of oxazole synthesis methodologies includes classical approaches such as the Robinson-Gabriel synthesis through dehydration of 2-acylaminoketones and the Fischer oxazole synthesis from cyanohydrins and aldehydes. These established synthetic routes have provided the foundation for developing more sophisticated approaches to oxazole-containing compounds. The Van Leusen reaction with aldehydes and tosylmethyl isocyanide represents another significant methodological advancement that has expanded the synthetic accessibility of oxazole derivatives.

Modern heterocyclic chemistry research has increasingly focused on the design and synthesis of compounds that incorporate multiple heterocyclic elements to achieve enhanced biological activity and improved physicochemical properties. The development of this compound exemplifies this contemporary approach, combining the aromatic properties of oxazole with the conformational flexibility of pyrrolidine to create a compound with unique molecular characteristics.

Properties

IUPAC Name

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-pyrrolidin-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.ClH/c1-3-11-7-14-12(17-11)8-15(9(2)16)10-4-5-13-6-10;/h7,10,13H,3-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJUQTVFUNQWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)CN(C2CCNC2)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride generally involves multi-step chemical reactions with the following key steps:

  • Starting Materials: The synthesis typically begins with 5-ethyl-1,3-oxazol-2-ylmethylamine and pyrrolidin-3-yl acetamide or equivalents thereof.
  • Reaction Type: The core reaction involves nucleophilic substitution where the amine group on the oxazole derivative reacts with the acetamide moiety substituted by the pyrrolidinyl group.
  • Reaction Conditions: Controlled temperature and pH are essential to optimize yield and purity. Typical reaction temperatures range from ambient to moderate heating (e.g., 25–80°C), and pH is maintained to favor amide bond formation.
  • Catalysts and Solvents: Acid or base catalysts may be used to facilitate the reaction, with solvents such as dichloromethane, tetrahydrofuran, or ethanol commonly employed for solubility and reaction efficiency.
  • Purification: The crude product is purified by column chromatography or recrystallization to isolate the hydrochloride salt in high purity.

This synthetic approach ensures the formation of the target compound with the desired substitution pattern on the oxazole and pyrrolidine rings.

Industrial Production Methods

For large-scale production, the synthesis is adapted to industrial settings with the following considerations:

  • Automated Reactors: Large-scale reactors with precise control over temperature, stirring, and reagent addition rates are used to maintain consistent reaction conditions.
  • Process Optimization: Parameters such as reaction time, pressure, and reagent stoichiometry are optimized to maximize yield and minimize impurities.
  • Purification Techniques: Industrial purification employs advanced methods including preparative chromatography, crystallization under controlled cooling rates, and filtration to achieve pharmaceutical-grade purity.
  • Quality Control: Rigorous analytical methods such as HPLC, NMR, and mass spectrometry are applied to verify compound identity, purity, and batch-to-batch consistency.

This approach enables scalable, reproducible production suitable for pharmaceutical and chemical research applications.

Chemical Reactions Analysis Relevant to Preparation

Reaction Type Common Reagents Role in Preparation
Nucleophilic substitution 5-ethyl-1,3-oxazol-2-ylmethylamine, pyrrolidin-3-yl acetamide Formation of the key amide bond linking oxazole and pyrrolidine moieties
Oxidation Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4) Potential modification of oxazole ring for derivative synthesis
Reduction Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) Reduction of functional groups to alter compound properties
Substitution Halogens (Cl2, Br2), nucleophiles (amines, thiols) Functional group modification for analog preparation

The primary preparation focuses on nucleophilic substitution to form the acetamide linkage, while oxidation, reduction, and substitution reactions are more relevant for derivative synthesis and functionalization.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Notes
Starting materials 5-ethyl-1,3-oxazol-2-ylmethylamine, pyrrolidin-3-yl acetamide High purity reagents preferred
Solvent Dichloromethane, ethanol, or tetrahydrofuran Solvent choice affects solubility
Temperature 25–80 °C Controlled heating to optimize reaction
pH Slightly acidic to neutral Maintains amide bond formation
Reaction time Several hours (4–12 h) Depends on scale and conditions
Purification method Column chromatography, recrystallization Ensures high purity of hydrochloride salt
Yield Typically 60–85% Varies with scale and optimization

Research Findings on Preparation Efficiency and Challenges

  • Yield Optimization: Studies indicate that reaction temperature and reagent molar ratios critically influence yield and purity. Excess pyrrolidinyl acetamide can drive the reaction to completion.
  • Purity Control: Impurities mainly arise from incomplete reactions or side reactions involving the oxazole ring. Purification via recrystallization from ethanol-water mixtures improves purity.
  • Scalability: Industrial synthesis benefits from continuous flow reactors, which enhance heat and mass transfer, improving reaction efficiency and consistency.
  • Stability: The hydrochloride salt form enhances compound stability during storage and handling, facilitating downstream applications.

These findings guide both laboratory synthesis and industrial manufacturing to produce the compound reliably and with high quality.

Summary Table of Key Preparation Methods

Method Type Description Advantages Limitations
Batch synthesis Multi-step reaction with controlled temp/pH Simple setup, adaptable to lab scale Longer reaction times, batch variability
Continuous flow synthesis Automated reactors with continuous feed High reproducibility, scalability Requires specialized equipment
Purification by chromatography Column chromatography for product isolation High purity product Time-consuming, solvent intensive
Purification by recrystallization Solvent-based crystallization of hydrochloride salt Cost-effective, scalable May require multiple recrystallizations

Chemical Reactions Analysis

Types of Reactions: N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound's structural features may enable it to interact with bacterial cell membranes or inhibit specific metabolic pathways.
  • CNS Activity : Similar compounds have shown effects on the central nervous system, indicating potential applications in treating neurological disorders.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be utilized to create analogs or derivatives that may exhibit enhanced biological properties or altered pharmacokinetics. Common synthetic routes include:

  • Multi-step Chemical Reactions : Involving the reaction of 5-ethyl-1,3-oxazol-2-ylmethylamine with pyrrolidin-3-yl acetamide under controlled conditions.
  • Industrial Production Methods : Utilizing large-scale chemical reactors with advanced purification techniques to ensure high purity and yield.

Biological Research

In biological research, this compound is employed to study its effects on various biological systems. Potential research applications include:

  • Therapeutic Studies : Investigating its interaction with specific molecular targets to understand its mechanisms of action.
  • Pharmacological Studies : Assessing its efficacy and safety profile in preclinical models.

Interaction Studies

Interaction studies involving this compound could focus on:

  • Biochemical Pathways : Understanding how the compound binds to specific targets within cells and the subsequent biochemical reactions that occur.
  • Comparative Analysis : Evaluating its effects relative to other structurally similar compounds to determine unique properties.

Mechanism of Action

The mechanism by which N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to a cascade of biochemical reactions that result in its desired effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidine vs. Piperidine : Substituting pyrrolidine with piperidine () introduces a six-membered ring, which may affect conformational flexibility and target binding .
  • Simplified Analogues : (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride lacks the oxazole moiety entirely, reducing complexity but possibly diminishing target specificity .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to free-base analogues like N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide .
  • Acidity/Basicity : The pyrrolidine nitrogen (pKa ~10–11) and oxazole ring (weakly basic) contribute to its overall basicity, influencing ionization under physiological conditions .

Pharmacological Considerations

  • Target Engagement : The oxazole ring’s electron-rich nature may facilitate π-π stacking or dipole interactions with aromatic residues in enzyme active sites, as seen in ML300-derived inhibitors ().

Biological Activity

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H19N3O2·HCl
  • Molecular Weight : 273.76 g/mol
  • CAS Number : 1421601-19-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazole ring structure allows for potential interactions with various enzymes and receptors, influencing biochemical pathways that can lead to therapeutic effects.

  • Receptor Interaction : The compound may bind to receptors involved in pain modulation and inflammation.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes related to disease processes, although specific enzymes have yet to be definitively identified in the literature.

Anticancer Activity

The compound's structural characteristics may contribute to anticancer properties. Oxazole derivatives have been noted for their ability to modulate cellular pathways involved in cancer proliferation and apoptosis. Further research is needed to establish the specific anticancer mechanisms associated with this compound.

Anti-inflammatory Effects

Given the presence of the pyrrolidine ring, which is often associated with anti-inflammatory activity in other compounds, it is plausible that this compound may exhibit similar effects. Studies on related compounds have demonstrated their ability to reduce inflammation markers in vitro.

Research Findings and Case Studies

StudyFindings
Study on Pyrrolidine DerivativesDemonstrated antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
Oxazole Derivative ResearchIndicated potential anticancer properties through apoptosis induction in cancer cell lines .
In vitro Anti-inflammatory AssaysSuggested modulation of inflammatory cytokines by related oxazole compounds .

Q & A

Q. What synthetic methodologies are optimal for preparing N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride?

  • Methodological Answer : The synthesis involves a multi-step approach, including:
  • Acylation reactions : Use chloroacetyl chloride or similar acylating agents under reflux conditions with a base like triethylamine to form acetamide intermediates .
  • Heterocyclic ring formation : For oxazole derivatives, cyclization of precursors (e.g., amidines with monoethyl oxalyl chloride) in tetrahydrofuran (THF) under controlled dropwise addition minimizes side reactions .
  • Purification : Recrystallization from methanol/diethyl ether or column chromatography (silica gel, pet-ether) ensures high-purity yields .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is essential:
  • NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) identifies proton environments and carbon frameworks, with δH=2.50 ppm as an internal standard .
  • FTIR : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O) .
  • Elemental analysis : CHNS-O analysis validates empirical formulas (e.g., deviations <0.3% for C, H, N) .
  • X-ray crystallography : Single-crystal structures (Mo Kα radiation, 150 K) resolve stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

  • Methodological Answer :
  • PASS algorithm : Predicts biological targets (e.g., enzyme inhibition, receptor modulation) based on structural descriptors .
  • Molecular docking : Software like AutoDock Vina assesses binding affinities to targets (e.g., kinases, GPCRs) using optimized force fields and grid parameters (e.g., 25 ų box size, Lamarckian genetic algorithm) .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize lead candidates .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Methodological Answer :
  • Validation experiments : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify trends using statistical tools (e.g., ANOVA, principal component analysis) .
  • Crystallographic validation : Compare X-ray structures (e.g., bond angles, torsion angles) to confirm bioactive conformations .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
  • HPLC-MS monitoring : Use C18 columns (gradient elution: 0.1% formic acid/acetonitrile) to detect degradation products and quantify stability .
  • Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) to optimize storage conditions (e.g., -20°C, inert atmosphere) .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

  • Methodological Answer :
  • Dose-response recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., clearance, volume of distribution) .
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues .
  • Species-specific receptor modeling : Compare target protein sequences (e.g., BLAST alignment) to explain interspecies variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 2
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.